molecular formula C16H16ClN5O4S2 B2469920 N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1171567-84-2

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2469920
CAS No.: 1171567-84-2
M. Wt: 441.91
InChI Key: DYDGHMZILLGZKN-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular structure integrates multiple pharmacologically active motifs, including a 4-chlorophenyl group, a pyrazole core, a tetrahydrothiophene dioxide moiety, and an imidazole sulfonamide unit. Compounds featuring sulfonamide functional groups are extensively investigated for their ability to modulate enzyme activity . Similarly, the 4-chlorophenyl substituent is a common feature in many bioactive molecules, contributing to target affinity and metabolic stability . The specific combination of these features in this single molecule makes it a compelling candidate for exploratory studies in medicinal chemistry. Potential research applications include, but are not limited to, screening as a kinase inhibitor, given that similar complex heterocyclic compounds are being studied for their antineoplastic properties as kinase inhibitors . It may also serve as a valuable intermediate in the synthesis of more complex targeted therapeutic agents, such as Proteolysis-Targeting Chimeras (PROTACs), which are a frontier in drug discovery . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological assay development. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S2/c17-12-3-1-11(2-4-12)14-7-15(21-28(25,26)16-8-18-10-19-16)22(20-14)13-5-6-27(23,24)9-13/h1-4,7-8,10,13,21H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDGHMZILLGZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClN4O3SC_{15}H_{17}ClN_{4}O_{3}S with a molecular weight of 368.8 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a sulfonamide functional group, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the imidazole and pyrazole frameworks exhibit significant antibacterial properties. For instance, a related study evaluated a series of imidazole-fragment-decorated derivatives and found that some compounds displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria, with effective concentrations (EC50) as low as 5.44 µg/mL against Xanthomonas axonopodis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaEC50 (µg/mL)
2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 7cXoo7.40
2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 9aXac5.44
N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl) imidazole derivativePsaModerate (40.71)

Antifungal Activity

In addition to antibacterial effects, the compound has shown potential antifungal activity. The presence of the pyrazole ring is critical for enhancing antifungal properties. A study indicated that certain derivatives demonstrated significant antifungal activity against various fungal strains .

Anticancer Activity

The compound's structural components suggest potential interactions with cancer-related pathways. Research has indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymatic pathways involved in cancer progression. For example, studies on similar compounds have shown their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.
  • Membrane Disruption : Pyrazole derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of imidazole-pyrazole derivatives against Mycobacterium tuberculosis CYP121A1. The study reported binding affinities indicating that modifications in the pyrazole structure could enhance inhibitory effects against this target .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives designed as molecular hybrids incorporating sulfonamide fragments have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein kinases that are crucial for tumor growth and survival .

Antiviral Properties

Similar compounds have been studied for their antiviral effects, particularly against viruses such as Hepatitis B and HIV. The presence of the pyrazole and imidazole moieties enhances the compound's ability to interact with viral enzymes or host cell pathways, potentially inhibiting viral replication .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research on related sulfonamide compounds indicates their ability to modulate inflammatory pathways, making them candidates for treating conditions like osteoarthritis and rheumatoid arthritis .

Case Study 1: Anticancer Activity

A study evaluated a series of sulfonamides with structures similar to this compound against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds against Hepatitis B virus. The study demonstrated significant inhibition of viral replication in vitro, highlighting the potential for developing new antiviral therapies based on this compound's structure .

Comparison with Similar Compounds

Target Compound vs. 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4, )

  • Structural Differences :
    • Pyrazole Substitution : The target compound’s pyrazole is substituted at positions 1 (tetrahydrothiophene dioxide) and 3 (4-chlorophenyl). In contrast, Compound 4 features a dihydropyrazole fused to a thiazole ring and a triazole group.
    • Aryl Groups : Both compounds include chlorophenyl/fluorophenyl substituents, but Compound 4 has dual fluorophenyl groups, which may enhance electronegativity and π-stacking interactions compared to the target’s single 4-chlorophenyl group.
  • The target’s tetrahydrothiophene dioxide group may enforce a rigid, non-planar conformation, altering protein-binding kinetics .

Target Compound vs. 4-(3-Chlorophenyl)-N-(4-Methylphenyl)-1H-Pyrazole-5-Sulfonamide ()

  • Sulfonamide Positioning : The target’s sulfonamide is attached to an imidazole ring at position 4, while ’s analog has a sulfonamide directly linked to the pyrazole’s position 5. This positional shift could influence hydrogen-bonding networks in biological targets.
  • Substituent Effects : ’s compound includes a 3-chlorophenyl and 4-methylphenyl group, which may reduce polarity compared to the target’s 4-chlorophenyl and sulfone-containing substituents. The methyl group in ’s compound could also hinder metabolic oxidation .

Sulfonamide and Heterocyclic Variations

Target Compound vs. LY2784544 ()

  • Core Structure : LY2784544 contains an imidazo[1,2-b]pyridazine core, whereas the target uses a pyrazole-imidazole scaffold. The imidazole sulfonamide in the target may offer distinct binding motifs compared to LY2784544’s morpholinylmethyl and pyridazine groups.
  • Pharmacological Implications : LY2784544’s structure is optimized for kinase inhibition (e.g., JAK2), suggesting the target’s sulfonamide and sulfone groups could similarly target enzymes with polar active sites .

Data Tables: Structural and Hypothetical Property Comparison

Compound Name Key Structural Features Hypothetical LogP Potential Applications
N-(3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide Pyrazole, 4-chlorophenyl, tetrahydrothiophene dioxide, imidazole-4-sulfonamide ~2.5 (moderate polarity) Enzyme inhibition, receptor modulation
Compound 4 () Dihydropyrazole-thiazole, triazole, dual fluorophenyl groups ~3.0 (higher lipophilicity) Crystallography studies, material science
4-(3-Chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide () Pyrazole-5-sulfonamide, 3-chlorophenyl, 4-methylphenyl ~3.2 (lower solubility) Lead compound optimization
LY2784544 () Imidazo[1,2-b]pyridazine, morpholinylmethyl, 4-chloro-2-fluorobenzyl ~4.0 (high lipophilicity) Kinase inhibition (e.g., JAK2)

Research Findings and Hypotheses

  • Solubility and Bioavailability : The target compound’s sulfone and sulfonamide groups likely improve aqueous solubility compared to ’s methylphenyl analog, which may suffer from poor dissolution .
  • Metabolic Stability : The tetrahydrothiophene dioxide moiety in the target compound could resist oxidative metabolism better than ’s methyl group, which is prone to CYP450-mediated oxidation.

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